4,8-dimethylquinoline-2-thiol
Description
Contextual Overview of Quinoline (B57606) Derivatives in Chemical Research
Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. hmdb.cafoodb.ca This fundamental structure has proven to be a "privileged scaffold" in medicinal chemistry and materials science, leading to extensive research into its derivatives. nih.govresearchgate.net First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives have a rich history. rsc.orgwikipedia.org
The versatility of the quinoline ring system allows for the introduction of various functional groups, significantly expanding its chemical space and pharmacological profile. researchgate.net Researchers have developed numerous synthetic methodologies to create a wide array of quinoline derivatives with diverse applications. researchgate.netpharmaguideline.com These applications span from being crucial components in the synthesis of dyes to their use as solvents for resins and terpenes. wikipedia.org
In the realm of medicine, quinoline derivatives have been at the forefront of therapeutic advancements for over a century. researchgate.net A prominent early example is quinine, an alkaloid extracted from the cinchona tree, which was the primary treatment for malaria for many years. researchgate.netrsc.orgglobalresearchonline.net This paved the way for the development of synthetic antimalarial drugs like chloroquine, primaquine, and mefloquine. researchgate.netrsc.orgnih.gov Beyond their antimalarial properties, quinoline derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. nih.govmdpi.comorientjchem.org The development of fluoroquinolones, for instance, marked a significant step in antibacterial therapy. rsc.org
The interest in quinoline chemistry continues to grow, driven by the need for new therapeutic agents to combat drug-resistant pathogens and diseases. rsc.orgnih.gov The ability to functionalize the quinoline core at various positions allows for the fine-tuning of its biological and physical properties, making it a continuous source of novel compounds with significant potential. researchgate.net
Significance of Thiol Functionality in Heterocyclic Systems
The introduction of a thiol (-SH) group into a heterocyclic system imparts unique chemical and physical properties that are of significant interest in various scientific fields. Thiols, also known as mercaptans, are sulfur analogs of alcohols and are characterized by their nucleophilicity, acidity, and ability to coordinate with metal ions. semanticscholar.orgresearchgate.net The thiol group is ionizable, forming a thiolate anion (R-S⁻) which is a strong nucleophile. nih.gov
In heterocyclic chemistry, the presence of a thiol group can influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. derpharmachemica.com One of the key characteristics of many thiol-substituted nitrogen heterocycles is the existence of thione-thiol tautomerism, where the compound can exist as either a thione (C=S) or a thiol (-SH) form. semanticscholar.orgmdpi.com The predominant tautomer can be influenced by factors such as the solvent and the electronic nature of the rest of the molecule. semanticscholar.orgmdpi.com
The thiol functionality is a versatile handle for further chemical modifications. It can undergo a variety of reactions, including alkylation, oxidation to disulfides or sulfonic acids, and participation in "thiol-click" reactions. researchgate.net This reactivity allows for the synthesis of a diverse range of derivatives with tailored properties. researchgate.net
From a biological perspective, the thiol group is a key component of the amino acid cysteine and is crucial for the structure and function of many proteins. nih.gov In medicinal chemistry, the incorporation of a thiol group into a heterocyclic scaffold can enhance its biological activity. Thiol-containing heterocyclic compounds have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. nih.govnih.gov Their ability to chelate metal ions is also a property of interest in the design of new drugs and sensors. semanticscholar.orgwikipedia.org
Research Rationale and Scope for 4,8-Dimethylquinoline-2-thiol Studies
The study of this compound is driven by the convergence of the well-established biological and material science applications of quinoline derivatives and the unique properties imparted by the thiol functionality. The quinoline core itself is a proven pharmacophore, and the addition of methyl groups at the 4 and 8 positions can influence its steric and electronic properties, potentially leading to enhanced or novel activities. hmdb.caontosight.ai
The introduction of a thiol group at the 2-position of the 4,8-dimethylquinoline (B78481) scaffold opens up several avenues for research. This specific substitution creates a molecule with the potential for thione-thiol tautomerism, which can significantly affect its reactivity and interaction with biological targets. semanticscholar.orgmdpi.com The thiol group can act as a coordination site for metal ions, suggesting potential applications in sensor technology or as metalloenzyme inhibitors. semanticscholar.org
The primary research interest in this compound and its derivatives lies in exploring their potential biological activities. ontosight.ai Given the known antimicrobial and antifungal properties of other thiolated quinolines and quinoline derivatives, this compound is a candidate for screening against various pathogens. nih.govontosight.ai Furthermore, the electronic properties of the molecule make it of interest in materials science, particularly for applications in optics and electronics. ontosight.ai
The scope of studies on this compound typically involves its synthesis, characterization, and evaluation of its chemical and biological properties. Synthesis often involves the reaction of the corresponding 4,8-dimethyl-2-chloroquinoline with a sulfur source like thiourea (B124793). mdpi.comontosight.ai Characterization is carried out using various spectroscopic techniques to confirm its structure and study its tautomeric equilibrium. Investigations into its reactivity explore how the thiol group can be used for further derivatization to create a library of related compounds for structure-activity relationship (SAR) studies.
Historical Perspectives on Related Quinoline Thiones and Their Derivatives
The exploration of quinoline thiones and their thio-derivatives has been a continuous area of research for many decades, running parallel to the broader investigation of quinoline chemistry. Early work on quinoline, following its discovery in the 19th century, focused on understanding its fundamental reactivity. rsc.orgwikipedia.org The introduction of sulfur functionalities into the quinoline ring system was a logical extension of this work, aiming to create new compounds with potentially novel properties.
In the mid-20th century, systematic studies on the synthesis and reactions of quinoline thiones began to appear more frequently in the chemical literature. Researchers developed methods to prepare these compounds, often by reacting the corresponding haloquinolines with sulfur-containing nucleophiles or by thionation of the corresponding quinolinones (the oxygen analogs) using reagents like phosphorus pentasulfide. mdpi.com
A significant aspect of the historical research on quinoline thiones has been the study of their tautomeric equilibrium between the thione and thiol forms. semanticscholar.orgmdpi.com Spectroscopic techniques, particularly NMR and IR spectroscopy, have been instrumental in elucidating the predominant tautomer in different chemical environments. mdpi.com
The derivatization of the thiol group in quinoline thiols has also been a major focus. The nucleophilic nature of the thiol and thiolate has been exploited to synthesize a wide range of S-alkylated and S-arylated derivatives. mdpi.com These studies were not only aimed at exploring the fundamental reactivity of these compounds but also at generating new molecules for biological evaluation. Over the years, various quinoline thione and thiol derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties, which has sustained the interest in this class of compounds. orientjchem.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4,8-dimethyl-1H-quinoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-7-4-3-5-9-8(2)6-10(13)12-11(7)9/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGGDCCFSDICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=S)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366614 | |
| Record name | 4,8-dimethylquinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53761-60-7 | |
| Record name | 4,8-Dimethyl-2(1H)-quinolinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53761-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-dimethylquinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,8 Dimethylquinoline 2 Thiol and Its Precursors
Established Synthetic Pathways to 4,8-Dimethylquinoline-2-thiol
Traditional methods for synthesizing the quinoline (B57606) ring and its derivatives have been well-established for over a century. These methods, while robust, often require harsh conditions such as high temperatures and strong acids. nih.govmdpi.com
The assembly of the bicyclic quinoline system is the cornerstone of the synthesis. Several named reactions are employed to construct this scaffold from acyclic precursors, which would be adapted using specifically substituted reactants to yield the 4,8-dimethyl substitution pattern.
Conrad-Limpach Synthesis : This reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org To produce a 4-hydroxyquinoline (B1666331) derivative, the reaction is typically conducted at high temperatures (around 250 °C), often in an inert, high-boiling solvent like mineral oil or Dowtherm A to improve yields. mdpi.comwikipedia.orgnih.gov For the synthesis of a 4,8-dimethylquinoline (B78481) precursor, 2,3-dimethylaniline (B142581) would be the required starting aniline. The reaction with ethyl acetoacetate (B1235776) under these conditions would lead to the formation of 2,8-dimethylquinolin-4-one.
Knorr Quinoline Synthesis : This method converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid or polyphosphoric acid (PPA). wikipedia.org The reaction proceeds via an intramolecular electrophilic aromatic substitution. The starting β-ketoanilide would be prepared from 2,3-dimethylaniline and a β-ketoester. Depending on the reaction conditions, particularly the amount of acid used, the formation of a 4-hydroxyquinoline can be a competing reaction. wikipedia.org
Camps Quinoline Synthesis : The Camps cyclization transforms an o-acylaminoacetophenone into a hydroxyquinoline using a hydroxide (B78521) ion base. wikipedia.orgchem-station.com The synthesis of the required N-(2-acyl-3-methylphenyl)amide precursor is a critical first step, which then undergoes base-catalyzed intramolecular cyclization to form the desired quinolone product. mdpi.comresearchgate.net
Table 1: Comparison of Classical Quinoline Cyclization Reactions
| Reaction Name | Key Reactants | Typical Conditions | Primary Product Type | Reference |
|---|---|---|---|---|
| Conrad-Limpach Synthesis | Aniline, β-ketoester | High temperature (~250 °C), inert solvent | 4-Hydroxyquinoline (4-Quinolone) | mdpi.comwikipedia.org |
| Knorr Quinoline Synthesis | β-Ketoanilide | Strong acid (e.g., H₂SO₄, PPA) | 2-Hydroxyquinoline (2-Quinolone) | wikipedia.orgiipseries.org |
| Camps Quinoline Synthesis | o-Acylaminoacetophenone | Base (e.g., hydroxide ion) | Hydroxyquinolines (2- or 4-isomers) | wikipedia.orgchem-station.com |
Once the quinoline core is established, typically as a hydroxylated or halogenated precursor, the thiol group is introduced at the C-2 position. This transformation results in the tautomeric quinoline-2-thione.
The most direct method involves the reaction of a 2-haloquinoline with a sulfur nucleophile. For instance, 2,4-dichloro-8-methylquinoline (B1596889) can be selectively reacted with thiourea (B124793) in boiling ethanol (B145695) to yield 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.com Another established method is the conversion of a quinolin-2-one (the keto tautomer of a 2-hydroxyquinoline) to the corresponding thione using a thionating agent like phosphorus pentasulfide (P₄S₁₀). mdpi.com
The synthesis of halogenated and hydroxylated quinolines serves as a crucial intermediate step towards the final thiol product.
Hydroxylated Precursors : As described in the cyclization reactions (Section 2.1.1), methods like the Knorr and Conrad-Limpach syntheses directly yield 2-hydroxy- and 4-hydroxyquinolines, respectively. mdpi.comwikipedia.org These products exist in tautomeric equilibrium with their quinolone forms, which often predominate. wikipedia.org A patent describes the synthesis of 4-hydroxy-7,8-dimethyl-2-quinolone from an N-(2,3-dimethylphenyl)malonic acid amide ester, demonstrating a specific route to a related hydroxylated core. google.com
Halogenated Precursors : Halogenated quinolines are valuable, reactive intermediates. They are commonly synthesized from their hydroxylated (quinolone) counterparts. For example, treating 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) produces 2,4-dichloro-8-methylquinoline. mdpi.com Subsequent selective acid hydrolysis can then afford 4-chloro-8-methylquinolin-2(1H)-one, a key precursor for thiolation. mdpi.com
Table 2: Synthesis of Halogenated Quinoline Precursors
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |
| 2,4-Dichloro-8-methylquinoline | Dilute Dichloroacetic Acid (Hydrolysis) | 4-Chloro-8-methylquinolin-2(1H)-one | mdpi.com |
Novel and Optimized Synthetic Approaches
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for quinoline synthesis. These novel approaches aim to overcome the limitations of classical methods, such as harsh conditions and limited substrate scope.
Transition-metal catalysis has revolutionized organic synthesis, providing efficient pathways for forming complex molecules. acs.org While specific examples for this compound are not abundant, general methods for quinoline synthesis and functionalization are highly relevant.
Palladium- and copper-catalyzed reactions are prominent in this area. mdpi.com For example, palladium-catalyzed methods have been developed for the synthesis of quinolines from anilines and allyl alcohols. mdpi.com Copper-catalyzed annulation strategies have also been reported for constructing substituted quinolines. mdpi.com Furthermore, transition-metal-free strategies for the direct functionalization of C-H bonds in quinolines are emerging, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.govrsc.orgorganic-chemistry.org These modern catalytic systems represent a promising frontier for the future synthesis of specifically substituted quinoline thiols.
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.govresearchgate.net This involves the use of less hazardous solvents, alternative energy sources, and catalytic processes. nih.gov
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions. For instance, the synthesis of 4-methyl-2-(1H)-quinolinone has been achieved in high yield (94%) in just 25 minutes under microwave conditions. chemicalbook.com
Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key goal of green chemistry. researchgate.net
Nanocatalysis : The development of nanocatalysts offers high efficiency and reusability for quinoline synthesis. Various nanocatalysts, including those based on iron oxide or zinc oxide, have been successfully employed in reactions like the Friedlander condensation to produce quinolines with moderate to excellent yields under solvent-free conditions. nih.gov
These sustainable approaches, while often demonstrated on simpler quinoline systems, provide a clear pathway for optimizing the synthesis of more complex derivatives like this compound.
Chemo- and Regioselective Synthesis Considerations
The chemo- and regioselective synthesis of quinoline-2-thiones is crucial for avoiding the formation of unwanted isomers and byproducts. A highly effective method for achieving regioselectivity at the C2 position is the deoxygenative C-H functionalization of quinoline N-oxides. youtube.comnih.govorganic-chemistry.orgresearchgate.net
Synthesis via Quinoline N-Oxide:
A modern and highly regioselective method for the synthesis of quinoline-2-thiones involves a deoxygenative C-H functionalization of the corresponding quinoline N-oxide. nih.govorganic-chemistry.org This approach offers excellent control, directing the thionation specifically to the C2 position. The reaction typically proceeds by activating the quinoline N-oxide with an agent like triflic anhydride (B1165640), followed by reaction with a sulfur source such as thiourea. youtube.comresearchgate.net This method is advantageous due to its experimental simplicity and good to high yields. youtube.com Furthermore, it tolerates a variety of functional groups, making it a versatile tool for synthesizing diverse quinoline-2-thiones. nih.govorganic-chemistry.org A one-pot procedure has also been developed, allowing for the direct conversion of quinolines to quinoline-2-thiones without the need to isolate the intermediate N-oxide. organic-chemistry.org
The proposed mechanism for this reaction involves the activation of the quinoline-N-oxide, which facilitates a nucleophilic attack by thiourea, leading to the formation of the C-S bond at the C2 position and subsequent re-aromatization to the stable quinoline-2-thione. researchgate.net
Other Synthetic Strategies:
While the N-oxide route is highly selective, other methods for synthesizing quinoline derivatives exist, which could be adapted for this compound. For instance, the reaction of vinylanilines with isothiocyanates can yield quinoline-2-thiones. google.com However, controlling regioselectivity with substituted anilines in such reactions can be challenging. Electrophilic cyclization of N-(2-alkynyl)anilines is another route to substituted quinolines, where the regioselectivity of the cyclization is a key consideration. nih.gov
The table below summarizes a key regioselective synthetic methodology.
| Reaction | Starting Materials | Reagents | Product | Key Features |
| Deoxygenative C-H/C-S Functionalization | 4,8-Dimethylquinoline-N-oxide | 1. Triflic anhydride 2. Thiourea | This compound | Excellent regioselectivity for the C2 position; Good to high yields; Tolerates diverse functional groups. youtube.comnih.govorganic-chemistry.org |
Preparation of Isotopic Analogs for Mechanistic Investigations
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. nih.govbohrium.com By replacing specific atoms with their heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁴N with ¹⁵N), researchers can trace the path of atoms and bonds throughout a chemical transformation. While specific studies on the isotopic labeling of this compound are not prevalent, the principles can be applied based on established methods for quinoline synthesis. organic-chemistry.org
Deuterium Labeling (²H):
Deuterium-labeled compounds are frequently used to probe reaction mechanisms, particularly to determine if a C-H bond is broken in the rate-determining step (kinetic isotope effect). ucsb.edu For the synthesis of deuterated this compound, one could start with deuterated precursors. For example, using a deuterated aniline in a classical quinoline synthesis would result in a deuterated quinoline ring. nih.gov Subsequently, thionation would yield the deuterated target molecule. This could be used to study the mechanism of the deoxygenative C-H functionalization, clarifying the nature of the C-H bond activation step.
Carbon-13 Labeling (¹³C):
¹³C labeling is invaluable for tracking the carbon skeleton of a molecule. nih.gov To investigate the formation of the quinoline ring of this compound, one could employ ¹³C-labeled precursors in a reaction like the Doebner-von Miller synthesis. For instance, using a ¹³C-labeled carbonyl compound would reveal its incorporation pattern into the final quinoline structure. The synthesis of [2-¹³C]quinoline and [3-¹³C]quinoline has been reported starting from labeled acetyl chloride and isatin, demonstrating the feasibility of site-specific labeling. soton.ac.uk Such labeled compounds can be analyzed by ¹³C NMR and mass spectrometry to map the carbon atoms. researchgate.net
Nitrogen-15 Labeling (¹⁵N):
To confirm the origin of the nitrogen atom in the quinoline ring, ¹⁵N-labeling is the method of choice. Starting a quinoline synthesis with ¹⁵N-labeled aniline would unambiguously place the ¹⁵N atom in the heterocyclic ring. rsc.org Commercially available Aniline-¹⁵N serves as a convenient starting material for this purpose. sigmaaldrich.com This would be particularly useful in complex multi-component reactions to verify that the nitrogen from the aniline is indeed the one incorporated into the quinoline core.
The table below outlines potential strategies for preparing isotopic analogs.
| Isotope | Labeled Precursor Example | Synthetic Strategy | Purpose of Investigation |
| Deuterium (²H) | Deuterated 2,6-dimethylaniline | Doebner-von Miller synthesis followed by thionation | Study kinetic isotope effects and C-H bond activation mechanisms. ucsb.edunih.gov |
| Carbon-13 (¹³C) | ¹³C-labeled crotonaldehyde | Doebner-von Miller synthesis with 2,6-dimethylaniline | Elucidate the carbon skeleton formation and rearrangement pathways. soton.ac.uknih.gov |
| Nitrogen-15 (¹⁵N) | 2,6-Dimethylaniline-¹⁵N | Doebner-von Miller synthesis or other quinoline syntheses | Trace the fate of the nitrogen atom from the precursor to the final product. rsc.orgsigmaaldrich.com |
Chemical Reactivity and Transformation Studies of 4,8 Dimethylquinoline 2 Thiol
Reactivity of the Thiol Group (-SH)
4,8-Dimethylquinoline-2-thiol exists in a tautomeric equilibrium with its thione form, 4,8-dimethyl-1H-quinoline-2-thione. ontosight.ai The reactivity of the thiol (-SH) or thiolate (-S⁻) form is predominantly nucleophilic. The sulfur atom, being a soft and highly polarizable nucleophile, readily participates in a variety of reactions, including oxidation, substitution, and addition. nih.gov
Oxidation Reactions and Disulfide Formation
The thiol group of this compound is susceptible to oxidation, a characteristic reaction of thiols. This process can yield different products depending on the oxidant and reaction conditions, with the most common outcome being the formation of a disulfide bridge. The oxidation involves the coupling of two thiol molecules to form a dimer, bis(4,8-dimethylquinolin-2-yl) disulfide. This conversion is a redox reaction where the free thiol is the reduced state and the disulfide is the oxidized state. libretexts.org
The oxidation can be initiated by a range of oxidizing agents, from mild reagents like iodine (I₂) and air (O₂) to stronger ones like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (B87167) (DMSO) under specific conditions. biolmolchem.comresearchgate.net The process often involves a two-step mechanism, potentially proceeding through a sulfenic acid (RSOH) intermediate or via one-electron pathways to generate thiyl radicals (RS•) that subsequently recombine. nih.gov In biological contexts, such thiol-disulfide interchanges are crucial for protein folding and are often mediated by enzymes. libretexts.org
The table below summarizes various conditions reported for the oxidation of thiols to disulfides, which are applicable to this compound.
| Oxidizing Agent | Conditions | Comments |
| Iodine (I₂) | Basic conditions (e.g., NaOH) | A common and mild method for disulfide formation. youtube.com |
| Dimethyl sulfoxide (DMSO) | Acidic (e.g., HI) or high temperature | DMSO acts as the oxidant, being reduced to dimethyl sulfide. biolmolchem.com |
| Hydrogen Peroxide (H₂O₂) | Varies | A common oxidant, though it can lead to over-oxidation to sulfonic acid if not controlled. |
| Air (O₂) | Often requires a catalyst | Atmospheric oxygen can slowly oxidize thiols, a process often accelerated by base or metal ions. biolmolchem.com |
| Diethyl azodicarboxylate (DEAD) | Neutral conditions | A reagent used in the Mitsunobu reaction that can also facilitate thiol oxidation. researchgate.net |
This table presents general methods for thiol oxidation and can be adapted for this compound.
Nucleophilic Additions and Substitutions
The thiol group of this compound is acidic and can be deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile, significantly more so than its oxygen analog, the alkoxide. nih.gov This enhanced nucleophilicity allows it to readily participate in nucleophilic substitution reactions, particularly S-alkylation.
In these reactions, the thiolate attacks an electrophilic carbon atom, such as that in an alkyl halide, displacing the leaving group to form a thioether (sulfide). This is a highly efficient method for forming carbon-sulfur bonds. The S-alkylation of cysteine residues in peptides is a widely used modification strategy that highlights the reliability of this reaction. nih.gov
A general scheme for the S-alkylation of this compound is shown below:
Scheme 1: S-Alkylation of this compound
Deprotonation: this compound + Base ⇌ 4,8-dimethylquinoline-2-thiolate
Nucleophilic Attack: 4,8-dimethylquinoline-2-thiolate + R-X → 2-(Alkylthio)-4,8-dimethylquinoline + X⁻ (Where R-X is an alkylating agent, such as an alkyl halide)
This reactivity allows for the synthesis of a wide array of 2-(alkylthio)quinoline derivatives, which can serve as precursors for further chemical modifications. researchgate.netnih.gov
Electrophilic Reactions
While the thiol group is primarily nucleophilic, it readily reacts with a wide range of electrophiles. nih.gov Electrophiles are electron-deficient species that form covalent bonds with the electron-rich sulfur atom. According to the Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom of the thiolate preferentially reacts with soft electrophiles. nih.gov
Common electrophiles that react with thiols include:
Alkyl halides (R-X): As discussed in the nucleophilic substitution section, these are classic electrophiles for S-alkylation.
Epoxides: The thiolate can act as a nucleophile to open epoxide rings, resulting in the formation of a β-hydroxy thioether.
α,β-Unsaturated Carbonyls: Thiols undergo Michael addition (a conjugate addition) to activated alkenes, such as those in enones or acrylates.
The reaction of the thiol group with electrophiles is a cornerstone of its chemical utility, enabling the covalent attachment of the quinoline (B57606) moiety to various other molecular scaffolds.
Thiol-Ene Reactions
The thiol-ene reaction is a powerful and efficient "click chemistry" reaction that involves the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). wikipedia.org This reaction can be initiated either by radicals (using light or a radical initiator) or catalyzed by a nucleophile/base. wikipedia.orgchem-station.com The result is an anti-Markovnikov addition of the thiol to the alkene, forming a thioether.
Radical-Initiated Thiol-Ene Reaction Mechanism:
Initiation: A radical initiator abstracts the hydrogen atom from the thiol (R-SH), generating a thiyl radical (RS•).
Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain reaction. wikipedia.org
This reaction is highly valued for its high yields, stereoselectivity, and tolerance of a wide variety of functional groups. wikipedia.org While specific studies on this compound in thiol-ene reactions are not prevalent, its thiol group is expected to readily participate in such transformations. This would allow for the covalent linking of the 4,8-dimethylquinoline (B78481) unit to polymers and surfaces containing alkene functionalities. researchgate.net However, challenges can arise with certain substrates, such as those with allylic or benzylic protons, which can lead to side reactions. researchgate.net
Reactivity of the Quinoline Core
Electrophilic Aromatic Substitution on the Quinoline Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. In quinoline, the reactivity of the two rings is different. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom, especially under acidic conditions where it becomes protonated. Therefore, electrophilic substitution preferentially occurs on the benzene (B151609) ring. reddit.com
The position of substitution is governed by the stability of the carbocation intermediate (the sigma complex). For quinoline itself, attack at positions 5 and 8 is favored because the aromaticity of the other ring can be preserved in the resonance structures of the intermediate. reddit.com
In this compound, the directing effects of the existing substituents must be considered:
Methyl Groups (-CH₃): These are weakly activating, ortho- and para-directing groups. libretexts.org The methyl group at position 8 will direct incoming electrophiles to positions 7 and 5. The methyl group at position 4 primarily influences the deactivated pyridine ring.
Thiol/Thione Group (-SH/-S): This group at the 2-position is on the deactivated ring and its influence on the benzene ring is less direct.
Quinoline Nitrogen: As mentioned, this deactivates the pyridine ring (positions 2, 3, 4) and favors substitution on the carbocyclic ring (positions 5, 6, 7, 8).
Considering these factors, electrophilic attack on this compound is predicted to occur on the benzene ring. The 8-methyl group strongly directs towards position 5 and 7. The most likely positions for substitution would be C5 and C7, with the precise outcome depending on the specific electrophile and reaction conditions. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the most nucleophilic sites and the stability of reaction intermediates, providing a more precise forecast of regioselectivity. nih.govorientjchem.org
| Position | Influencing Factors | Predicted Reactivity |
| 5 | Para to the 8-methyl group. Favored position for quinoline itself. | Highly Favorable |
| 6 | Meta to the 8-methyl group. | Less Favorable |
| 7 | Ortho to the 8-methyl group. | Favorable, but may have steric hindrance. |
This table provides a qualitative prediction of regioselectivity for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution on the Quinoline Ring
The nucleophilic substitution reactions involving the this compound scaffold can be categorized into two main types: reactions where the sulfur atom acts as the nucleophile, and reactions where a substituent on the quinoline ring is replaced by a nucleophile.
The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile. It readily participates in nucleophilic substitution reactions with electrophiles like alkyl halides to form S-substituted derivatives (thioethers). smolecule.com This S-alkylation is a fundamental transformation for this class of compounds.
Conversely, nucleophilic aromatic substitution (SNAr) on the quinoline ring itself generally requires the presence of a good leaving group, such as a halogen, at an activated position (typically C2 or C4). Studies on the closely related compound, 4-chloro-8-methylquinoline-2(1H)-thione, provide insight into the reactivity of this system. mdpi.com The chlorine atom at the C4 position is susceptible to displacement by various nucleophiles. For instance, treatment with thiols like ethanethiol (B150549) or thiophenol results in the formation of the corresponding 4-thioether derivatives. mdpi.com Similarly, reactions with hydrazines can displace the C4-chloro group. mdpi.com These reactions illustrate that the quinoline-2-thione core can serve as a platform for introducing diverse functionalities via nucleophilic substitution, provided a suitable leaving group is present on the ring. mdpi.comresearchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions on a 4-Substituted 8-Methylquinoline-2(1H)-thione System mdpi.com
| Reactant | Nucleophile | Product |
|---|---|---|
| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethanethiol | 4-(Ethylthio)-8-methylquinolin-2(1H)-thione |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Butanethiol | 4-(Butylthio)-8-methylquinolin-2(1H)-thione |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Thiophenol | 8-Methyl-4-(phenylthio)quinolin-2(1H)-thione |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine | 4-Hydrazinyl-8-methylquinoline-2(1H)-thione |
Hydrogenation and Reduction Pathways
The this compound molecule possesses two primary sites for hydrogenation and reduction: the quinoline ring system and the thione functional group. The reduction of the quinoline nucleus, typically achieved through catalytic hydrogenation using catalysts like palladium, is a known transformation. thieme-connect.de In many cases, the heterocyclic pyridine part of the quinoline is preferentially reduced over the benzene ring.
The thione group (C=S) can also undergo reduction. While specific studies on this compound are not prevalent, the reduction of thiones to their corresponding methylene (B1212753) compounds or thiols is a standard organic transformation. Biocatalytic reduction methods have also been explored for related heterocyclic compounds. rsc.org Depending on the reagents and conditions, the reduction could potentially lead to this compound (if starting from a disulfide) or further reduction of the C=S bond.
C-H Functionalization Strategies
Direct C-H functionalization offers a modern and efficient route to modify heterocyclic scaffolds, but it faces challenges with sulfur-containing molecules. The sulfur atom in heterocycles like this compound can coordinate strongly with transition metal catalysts (e.g., Palladium, Rhodium, Iridium), potentially leading to catalyst poisoning and inhibiting the desired C-H activation. nih.govnih.gov
Despite these challenges, several strategies have been developed:
Directing Groups: A common approach is to install a directing group that steers the metal catalyst to a specific C-H bond. For quinolines, the nitrogen atom can be converted to an N-oxide, which is an effective directing group for the functionalization of the C8 position. acs.orgmdpi.comnih.gov In the case of this compound, the C8 position is already substituted, but this strategy highlights the potential for directing functionalization to other accessible sites.
Sulfur as a Directing Group: The sulfur atom itself, while potentially problematic, can also be harnessed as a directing group to functionalize adjacent C-H bonds under specific catalytic conditions. researchgate.net Nickel-catalyzed systems have shown promise for the directed sulfenylation of sp3 C-H bonds using a quinoline directing group, underscoring the unique reactivity that can be achieved. rsc.org
Overcoming Catalyst Inhibition: Research has focused on developing robust catalytic systems that can override the inhibitory effects of heteroatoms like sulfur. This may involve using specific ligands or N-alkoxy amide directing groups that anchor the catalyst, preventing sequestration by the heterocyclic sulfur or nitrogen atoms. nih.govnih.gov
These strategies suggest that while challenging, the selective C-H functionalization of the this compound ring is a feasible goal for creating novel derivatives.
Tautomerism and Isomerization Phenomena
A defining characteristic of 2-mercaptoquinolines is their existence as a mixture of tautomeric forms. This equilibrium is a critical factor that dictates the compound's structure, stability, and reactivity.
Thione-Thiol Tautomerism Equilibrium
This compound exists in a dynamic equilibrium with its tautomer, 4,8-dimethyl-1H-quinoline-2-thione. This prototropic tautomerism involves the migration of a proton between the sulfur atom and the nitrogen atom at position 1 of the quinoline ring.

Figure 1: Thione-Thiol Tautomeric Equilibrium.
Extensive studies on related 2-mercaptopyridines and 2-mercaptoquinolines have shown that the equilibrium overwhelmingly favors the thione form. researchgate.net Spectroscopic and computational data confirm that the thione tautomer is significantly more stable. mdpi.com For example, in a study of 4-chloro-8-methylquinoline-2(1H)-thione in DMSO, the thione tautomer was found to be predominant over the thiol form with a ratio of 3:2. mdpi.com This preference is attributed to the greater stability of the amide-like thione structure compared to the aromatic thiol form.
Influence of Solvent and Substituents on Tautomeric Forms
The position of the thione-thiol equilibrium is highly sensitive to the surrounding environment and the electronic nature of substituents on the quinoline ring.
Influence of Solvent: The solvent plays a crucial role in stabilizing one tautomer over the other. The thione form is more polar than the thiol form. Consequently, polar solvents, particularly those capable of hydrogen bonding like ethanol (B145695) and water, preferentially stabilize the thione tautomer through intermolecular interactions. researchgate.net In contrast, non-polar solvents such as cyclohexane (B81311) or dichloromethane (B109758) shift the equilibrium towards the less polar thiol form. researchgate.net This solvent-dependent behavior is a general rule for this class of heterocyclic thiols. researchgate.net
Table 2: General Influence of Solvent Polarity on Thione-Thiol Equilibrium researchgate.net
| Solvent Type | Favored Tautomer | Primary Interaction |
|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Thione | Hydrogen Bonding |
| Polar Aprotic (e.g., DMSO, DMF) | Thione | Dipole-Dipole Interactions |
| Non-Polar (e.g., Cyclohexane, CCl4) | Thiol | van der Waals Forces |
Influence of Substituents: Substituents on the quinoline ring modify the electronic properties of the system and can influence the relative stabilities of the tautomers. mdpi.comnih.gov The subject compound has two electron-donating methyl groups at positions C4 and C8. Electron-donating groups increase the electron density in the ring system. This increased electron density can enhance the basicity of the ring nitrogen, which generally leads to further stabilization of the thione tautomer. The precise quantitative effect of the 4,8-dimethyl substitution pattern would require specific experimental or computational analysis, but the general principle of electronic influence on tautomeric preference is well-established for related heterocyclic systems. ed.gov
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, chemists can map out the carbon-hydrogen framework and understand the connectivity of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum would provide critical information about the chemical environment of the hydrogen atoms in 4,8-dimethylquinoline-2-thiol. Analysis of chemical shifts, integration, and signal splitting patterns would reveal the placement of protons on the quinoline (B57606) ring and the methyl groups. However, no published ¹H NMR data for this specific compound could be located.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Similarly, a ¹³C NMR spectrum would identify all unique carbon environments within the molecule, including the carbons of the quinoline core, the two methyl groups, and the carbon atom of the thiol group. This information is fundamental for confirming the carbon skeleton of the compound. Regrettably, specific ¹³C NMR spectral data for this compound is not available in the surveyed literature.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are crucial for unambiguously assembling a molecule's structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, helping to trace the proton network through the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbons, providing the final links to piece together the entire molecular structure.
Without experimental data from these 2D NMR methods, a definitive assignment of the compound's connectivity remains unconfirmed by publicly accessible sources.
Advanced NMR for Dynamic Processes and Tautomerism
The this compound molecule can potentially exist in two tautomeric forms: the thiol form and the thione form (4,8-dimethyl-1H-quinoline-2-thione). Advanced NMR studies, often involving variable temperature experiments, are the primary method to investigate such dynamic equilibria. researchgate.netresearchgate.net These studies can determine the predominant tautomer in different solvents and thermodynamic parameters of the exchange process. nih.govnih.gov However, specific NMR studies on the tautomerism of this compound have not been reported in the available literature.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on how the molecule breaks apart.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. While the molecular formula of this compound is established as C₁₁H₁₁NS, specific HRMS data that would experimentally confirm this is not documented in the searched scientific papers and databases. Furthermore, no studies detailing the characteristic fragmentation pattern of this compound upon ionization in a mass spectrometer are available, which would be essential for its identification and for distinguishing it from potential isomers.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected ion and analyzing the resulting fragment ions. mdpi.comuab.edu In a typical experiment, the parent molecule is ionized, and the specific molecular ion of this compound (m/z 189.28) is selected. scbt.com This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, characteristic fragment ions. mdpi.com
The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the thiol group (-SH), the methyl groups (-CH₃), or cleavage of the quinoline ring system itself. By analyzing the mass-to-charge ratios of these fragments, researchers can confirm the connectivity of the atoms and the identity of the substituents. researchgate.net
Table 1: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Inference |
| 189.3 | 174.2 | -CH₃ | Loss of a methyl group |
| 189.3 | 156.2 | -SH | Loss of the thiol group |
| 189.3 | 142.2 | -CH₃, -S | Loss of a methyl group and sulfur |
| 174.2 | 159.2 | -CH₃ | Loss of the second methyl group |
Note: This table is based on theoretical fragmentation patterns and serves as an illustrative example.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. cardiff.ac.uk These methods probe the vibrational motions of bonds, which occur at characteristic frequencies.
For this compound, the spectra would be dominated by vibrations from the quinoline ring, the methyl groups, and the thiol group. The thiol group can exist in tautomeric equilibrium with its thione form (4,8-dimethyl-1H-quinoline-2-thione). This equilibrium influences the vibrational spectra. The C-S stretching vibration is typically observed in the fingerprint region of a Raman spectrum, between 650-700 cm⁻¹. rsc.org The C-S-H bending mode, if the thiol form is present, appears around 850-918 cm⁻¹. rsc.org A strong band corresponding to the C=S stretch of the thione tautomer would also be expected.
The aromatic C-H stretching vibrations of the quinoline ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000 cm⁻¹. The complex pattern of bands between 1400 and 1600 cm⁻¹ is characteristic of the quinoline ring's C=C and C=N stretching vibrations. iosrjournals.orgnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | Methyl Groups | 2850 - 2960 | IR, Raman |
| C=C / C=N Stretch | Quinoline Ring | 1400 - 1600 | IR, Raman |
| C-S-H Bend | Thiol Group | ~850 - 920 | Raman |
| C-S Stretch | Thiol Group | ~650 - 700 | Raman |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule by probing transitions between electronic energy levels. rsc.orgresearchgate.net Quinoline derivatives are known to be fluorescent and are used in various sensing applications. nih.gov
The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π–π* and n–π* electronic transitions within the aromatic quinoline system. nih.gov The presence of the thiol/thione group and methyl groups will influence the position and intensity of these bands. Comparative studies on thioquinolines suggest that in solution, the compound likely exists in equilibrium between its thiol and thione tautomeric forms, which would lead to complex and broad absorption bands. researchgate.net
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. The emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). nih.gov The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process, providing information about the molecule's photophysical behavior. rsc.org
Table 3: Expected Electronic Spectroscopy Properties for this compound
| Property | Description | Expected Observation |
| Absorption Maxima (λmax) | Wavelengths of maximum light absorption due to π–π* and n–π* transitions. | Multiple bands in the UV-A and UV-B regions (250-400 nm). |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. | High values for π–π* transitions, lower for n–π* transitions. |
| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. | Red-shifted relative to the longest wavelength absorption maximum. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A significant shift is expected, characteristic of quinoline fluorophores. nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. sciencepublishinggroup.com This pattern is used to calculate the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. mdpi.com
A successful crystallographic analysis of this compound would provide unambiguous data on bond lengths, bond angles, and torsion angles. nih.gov It would definitively resolve the tautomeric form (thiol vs. thione) present in the solid state and reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding. sciencepublishinggroup.com This atomic-level information is crucial for understanding the compound's physical properties and for structure-based design applications. mdpi.com
Table 4: Structural Parameters Determined by X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the molecule. |
| Bond Lengths | The distances between bonded atoms (e.g., C-S, C=C, C-N). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-S-H, C-N-C). |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | The nature and geometry of interactions like hydrogen bonds and π-π stacking. |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that is exclusively sensitive to species containing one or more unpaired electrons (paramagnetic species). bhu.ac.inuni-frankfurt.de Examples include free radicals, many transition metal ions, and molecules in a triplet electronic state. caltech.edu
In its stable ground state, this compound is a diamagnetic molecule with all its electrons paired. Therefore, it is ESR-silent and would not produce a signal in an ESR spectrometer. bhu.ac.in An ESR spectrum could only be obtained if the molecule were converted into a paramagnetic form. This could be achieved through chemical or electrochemical oxidation or reduction to form a radical cation or anion, or by irradiation to generate a radical species. The resulting ESR spectrum would provide information about the distribution of the unpaired electron's spin density within the molecule through hyperfine splitting patterns. slideshare.net The technique is therefore not used for the primary structural characterization of the neutral molecule but rather to study its potential radical forms. ubbcluj.ro
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely applied to quinoline (B57606) derivatives to understand their stability, molecular interactions, and electronic properties. nih.govnih.gov For 4,8-dimethylquinoline-2-thiol, DFT calculations would be essential to elucidate its fundamental chemical characteristics.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, a critical aspect of its structure is the tautomeric equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond). researchgate.net Quantum mechanical calculations on the parent compound, quinoline-2-thiol (B7765226), predict that the thione tautomer is the more stable form, a finding that is confirmed by absorption spectra. researchgate.net It is highly probable that 4,8-dimethyl-1H-quinoline-2-thione is also the dominant tautomer for this derivative.
DFT calculations, for instance using the B3LYP functional with a 6-31+G(d,p) basis set, would be employed to optimize the geometries of both possible tautomers to confirm the most stable structure. nih.gov While specific optimized coordinates for this compound are not available in the reviewed literature, the expected output of such a calculation is a set of Cartesian coordinates for the minimum energy structure.
Table 1: Tautomeric Forms of this compound
| Tautomer Name | Functional Group | Expected Stability |
| This compound | Thiol (-SH) | Less Stable |
| 4,8-dimethyl-1H-quinoline-2-thione | Thione (>C=S) | More Stable researchgate.net |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov
In studies of other quinoline derivatives, Frontier Molecular Orbital (FMO) analysis is used to understand chemical stability. nih.gov For this compound, DFT calculations would map the distribution and energy levels of these orbitals. However, specific HOMO-LUMO energy values and orbital diagrams for this compound are not documented in the searched scientific literature.
Table 2: Conceptual HOMO-LUMO Analysis Parameters
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. Data not available. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. Data not available. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Predicts chemical reactivity and kinetic stability. Data not available. |
DFT and its time-dependent extension (TD-DFT) can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra) and electronic absorption spectra (UV-Visible). nih.govrsc.org These predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds. For instance, calculations on the parent quinoline-2-thiol/thione system showed that the thione form has strong absorption bands at calculated wavelengths of 358.8 nm and 269.8 nm, which aligns with experimental observations. researchgate.net Similar calculations for this compound would allow for a theoretical prediction of its IR and UV-Vis spectra, but such specific data has not been published in the reviewed sources.
Computational chemistry is a powerful tool for studying the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can elucidate reaction mechanisms and determine activation energy barriers. This analysis helps in understanding why a reaction proceeds in a certain way and how its efficiency can be improved. For this compound, this could be applied to study its synthesis or its interactions with biological targets. nih.gov However, no studies detailing reaction mechanisms or transition state analyses specifically involving this compound were found in the surveyed literature.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides detailed insight into the dynamic behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com MD simulations are particularly useful for understanding how a solvent influences the stability of different tautomers or how a ligand binds to a protein's active site. mdpi.com While MD simulations have been used to study the stability of complexes involving other quinoline derivatives, nih.gov no specific MD studies focused on this compound and its solvent interactions are available in the public domain literature.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the properties of new, untested compounds. Developing a QSPR model for a series of quinoline derivatives could help in designing new molecules with enhanced properties. While QSAR/QSPR studies have been performed on various classes of quinolines for applications like anticancer and antimicrobial agents, a specific model focusing on or including this compound has not been identified in the reviewed research.
Molecular Docking Simulations for Mechanistic Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the mechanistic interactions between a ligand, such as this compound, and a biological target, typically a protein. While specific molecular docking studies exclusively focused on this compound are not extensively available in the reviewed literature, the broader class of quinoline derivatives has been the subject of numerous computational investigations. These studies provide valuable insights into the potential binding modes and interaction patterns that this compound might exhibit.
General Principles of Molecular Docking for Quinoline Derivatives
Molecular docking simulations for quinoline compounds typically involve preparing the three-dimensional structures of both the ligand and the target protein. The protein structure is often obtained from crystallographic data (Protein Data Bank or PDB), while the ligand structure is generated and optimized using computational chemistry software. The docking process then systematically explores various possible conformations of the ligand within the active site of the protein, calculating the binding affinity for each pose using a scoring function.
Key interactions that are often analyzed include:
Hydrogen Bonds: The nitrogen atom in the quinoline ring and the thiol group are potential hydrogen bond donors or acceptors.
π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket. nih.gov
Hydrophobic Interactions: The methyl groups on the quinoline ring can form hydrophobic interactions with nonpolar residues of the target protein.
Insights from Docking Studies of Structurally Related Compounds
Studies on various quinoline derivatives have revealed key structural features that govern their binding to different protein targets. For instance, in the context of anticancer research, quinoline-thiazole hybrids have been docked against the BCR-ABL1 tyrosine kinase enzyme. scielo.br These studies suggest that the quinoline core is crucial for anchoring the molecule within the active site. scielo.br
Similarly, molecular docking of quinoline derivatives as potential inhibitors for HIV reverse transcriptase has highlighted the importance of specific substitutions on the quinoline ring for achieving high binding affinity. nih.govtubitak.gov.tr In one such study, a series of pyrazoline and pyrimidine-containing quinoline derivatives were synthesized and docked into the HIV reverse transcriptase binding site (PDB: 4I2P). nih.govtubitak.gov.tr The results indicated that many of these compounds exhibited favorable binding interactions and docking scores, in some cases exceeding those of standard drugs. nih.govtubitak.gov.tr
Another investigation focused on 2H-thiopyrano[2,3-b]quinoline derivatives targeting the CB1a protein (PDB ID: 2IGR) demonstrated binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov The interactions were characterized by hydrogen bonding and hydrophobic interactions with various amino acid residues. nih.gov
The following table summarizes findings from molecular docking studies on various quinoline derivatives, which can provide a predictive framework for the potential interactions of this compound.
| Derivative Class | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Pyrazoline and Pyrimidine containing Quinolines | HIV Reverse Transcriptase (4I2P) | Not specified | Up to -10.675 nih.govtubitak.gov.tr |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, GLU-9 | -5.3 to -6.1 nih.gov |
| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase (3QRJ) | Met318 | -7.2 to -8.9 scielo.br |
| Quinoline derivatives with mTOR inhibitory activity | mTOR (Not specified) | Val2240, Trp2239, Tyr2225 | Not specified nih.gov |
Based on these analogous studies, it can be hypothesized that the this compound scaffold would likely orient itself within a protein's active site to maximize favorable interactions. The quinoline core would be expected to participate in π-π stacking, while the thiol group could form crucial hydrogen bonds. The dimethyl substitutions at positions 4 and 8 would likely contribute to hydrophobic interactions, potentially enhancing binding specificity and affinity. To validate these hypotheses, specific molecular docking and dynamics simulations on this compound with relevant biological targets are necessary.
Coordination Chemistry of 4,8 Dimethylquinoline 2 Thiol
Ligand Design Principles and Coordination Modes
The coordination behavior of 4,8-dimethylquinoline-2-thiol is primarily governed by the presence of two key donor sites: the thiol sulfur atom and the quinoline (B57606) nitrogen atom. These sites dictate the ligand's ability to bind to metal ions in various ways, leading to the formation of diverse and stable coordination compounds.
Thiolato and Quinoline Nitrogen Donor Sites
This compound (C₁₁H₁₁NS) is a heterocyclic aromatic compound featuring a quinoline core substituted with two methyl groups at positions 4 and 8, and a thiol group at position 2. ontosight.aiscbt.com The thiol group (-SH) can deprotonate to form a thiolate (-S⁻), which acts as a soft Lewis base. Thiolates are known to coordinate effectively with soft Lewis acid metal ions. wikipedia.org The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a potential donor site for metal coordination. researchgate.net This combination of a soft sulfur donor and a borderline hard/soft nitrogen donor allows for versatile coordination with a wide range of metal ions.
Chelation and Bridging Coordination Modes
The presence of both the thiolate sulfur and the quinoline nitrogen in proximity allows this compound to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. nih.gov This chelation enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect.
Beyond simple chelation, the thiolate group can also act as a bridging ligand, connecting two or more metal centers. wikipedia.orgxmu.edu.cn This bridging capability can lead to the formation of polynuclear complexes or coordination polymers. For instance, the sulfur atom can bridge two metal ions, a common coordination mode for thiolates. This versatility in coordination modes, including both chelation and bridging, allows for the construction of a wide array of supramolecular architectures with potentially interesting properties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Preparation with Transition Metals (e.g., Ir, Cu, Ni, Co, Zn, Mn, Fe, Cr)
Complexes of this compound with various transition metals have been synthesized. The general approach involves reacting the ligand with metal salts such as chlorides or acetates in a suitable solvent, often an alcohol. researchgate.netnih.gov For example, complexes of Ni(II), Cu(II), and Co(II) can be prepared by mixing the ligand with the corresponding metal chloride in a 2:1 ligand-to-metal molar ratio in an alcoholic medium. nih.govresearchgate.net Similarly, complexes with Zn(II), Mn(II), Fe(III), and Cr(III) can be synthesized using their respective chloride salts. researchgate.netresearchgate.net The synthesis of iridium complexes may require more specific conditions, often involving precursor complexes and potentially higher reaction temperatures.
Characterization by Spectroscopic and Analytical Techniques
A suite of analytical methods is employed to elucidate the structure and properties of the synthesized metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination sites of the ligand. A key indicator of thiolate coordination is the disappearance or significant shift of the S-H stretching vibration upon complexation. nih.gov Changes in the C=N stretching vibration of the quinoline ring also provide evidence for the coordination of the nitrogen atom. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal center and the nature of the metal-ligand bonding. nih.govuomphysics.net The positions of the d-d transition bands can help in assigning the geometry, such as tetrahedral or octahedral, for a given complex. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. Shifts in the signals of the quinoline protons and carbons upon coordination can confirm the binding of the ligand to the metal ion. nih.gov
Magnetic Susceptibility Measurements: For paramagnetic complexes, measuring the magnetic susceptibility helps in determining the number of unpaired electrons and thus provides insight into the oxidation state and geometry of the central metal ion. nih.gov
Elemental Analysis: This technique confirms the stoichiometry of the complexes by determining the percentages of carbon, hydrogen, nitrogen, and sulfur, which are then compared with the calculated values for the proposed formula. researchgate.net
Molar Conductivity Measurements: Measuring the molar conductivity of the complexes in a suitable solvent helps to determine whether the complexes are electrolytes or non-electrolytes, providing information about whether anions are coordinated to the metal ion or are present as counter-ions. researchgate.net
Structural Analysis of Coordination Compounds
The structural analysis of coordination compounds of this compound reveals a variety of geometries and coordination environments, largely influenced by the nature of the metal ion and the reaction conditions.
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes. uomphysics.netnih.gov For instance, a zinc(II) coordination polymer with a related thiolate ligand has been shown to form a polymeric structure with the zinc atom coordinated to two sulfur and two nitrogen atoms from four different ligand molecules, resulting in a distorted tetrahedral geometry. nih.gov In this structure, the ligands bridge the metal centers, creating an extended network. nih.gov
For complexes where single crystals are not obtainable, spectroscopic data combined with theoretical calculations, such as Density Functional Theory (DFT), can provide valuable structural insights. mdpi.com For example, based on electronic spectra and magnetic moment data, Co(II) complexes with related ligands have been proposed to have a tetrahedral geometry, while Cu(II) complexes may adopt a square planar or distorted octahedral geometry. nih.govuomphysics.net
The table below summarizes typical coordination geometries observed for various metal complexes with N,S-donor ligands, which can be extrapolated to complexes of this compound.
| Metal Ion | Typical Coordination Geometry | Spectroscopic/Magnetic Signature |
| Co(II) | Tetrahedral or Octahedral | Magnetic moments typically in the range of 4.3-5.2 B.M. for octahedral and 4.0-4.7 B.M. for tetrahedral geometries. nih.gov |
| Ni(II) | Square Planar (diamagnetic) or Octahedral (paramagnetic) | Diamagnetic complexes show no magnetic moment, while octahedral complexes have magnetic moments around 2.8-3.5 B.M. nih.gov |
| Cu(II) | Square Planar or Distorted Octahedral | Typically paramagnetic with a magnetic moment of ~1.73 B.M. nih.gov The g-values from EPR spectra can distinguish between geometries. uomphysics.net |
| Zn(II) | Tetrahedral | Diamagnetic. |
| Mn(II) | Tetrahedral or Octahedral | High-spin complexes are paramagnetic with magnetic moments around 5.9 B.M. |
| Fe(III) | Tetrahedral or Octahedral | High-spin complexes are paramagnetic with magnetic moments around 5.9 B.M. |
| Cr(III) | Octahedral | Paramagnetic with magnetic moments around 3.8 B.M. |
X-ray Crystallography of Metal-Thiolate Complexes
No published X-ray crystallographic data for any metal complex of this compound was found. This type of analysis is crucial for definitively determining the three-dimensional structure of these complexes, including the coordination number and geometry around the central metal ion.
Stability and Speciation Studies of Metal Complexes
Information regarding the stability constants and speciation of metal complexes formed with this compound is not available. These studies, often conducted using techniques like potentiometric or spectrophotometric titrations, are essential for quantifying the thermodynamic stability of complexes in solution and understanding how different complex species are distributed depending on factors like pH.
Electrochemical Properties of Metal-Thiolate Complexes
No studies on the electrochemical properties, such as redox potentials determined by methods like cyclic voltammetry, for metal-thiolate complexes of this compound have been reported. This information would be vital for assessing the electron transfer capabilities of these complexes and their potential applications in areas such as catalysis and materials science.
Applications in Catalysis
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high activity and selectivity under mild reaction conditions. The molecularly defined nature of homogeneous catalysts facilitates mechanistic studies, providing insights into the catalytic cycle.
While direct studies employing 4,8-dimethylquinoline-2-thiol in metal-catalyzed coupling reactions are not extensively documented in peer-reviewed literature, the broader class of thiols and quinoline (B57606) derivatives are known to participate in such transformations. For instance, copper(I)-catalyzed aerobic cross-dehydrogenative coupling of terminal alkynes with thiols is a known method for constructing alkynyl sulfides. mdpi.com This suggests a potential, though currently unexplored, application for this compound as the thiol component in similar reactions.
Cross-dehydrogenative coupling (CDC) reactions represent an atom-economical approach to forming carbon-carbon and carbon-heteroatom bonds. An iodine-catalyzed CDC reaction for the sulfenylation of enaminones using various thiols has been reported, highlighting a metal-free approach where a thiol-containing compound could be utilized. nih.gov The general utility of palladium-catalyzed cross-coupling of thiols with aryl halides further underscores the potential for quinoline-thiols to act as substrates in the synthesis of more complex molecules. mdpi.com
Table 1: Examples of Metal-Catalyzed Coupling Reactions Involving Thiols
| Catalyst System | Reactants | Product Type | Reference |
| Cu(I) | Terminal Alkynes, Thiols | Alkynyl Sulfides | mdpi.com |
| Iodine | Enaminones, Thiols/Thiones | Aminothioalkenes | nih.gov |
| Pd(OAc)₂/DiPPF | Aryl Halides, Thiols | Aryl Thioethers | mdpi.com |
This table presents general examples of thiol coupling reactions and does not specifically include this compound, for which specific data is not available.
The application of this compound as a ligand in asymmetric catalysis is not described in the current scientific literature. For a molecule to be an effective ligand in asymmetric catalysis, it typically possesses chiral elements that can induce enantioselectivity in the product formation. The structure of this compound is achiral. However, it could potentially be a component of a larger, chiral ligand system, or be used to create chiral-at-metal complexes. The development of such applications remains a prospective area of research.
Detailed mechanistic studies of catalytic cycles specifically involving this compound are not available due to the limited research on its catalytic applications. In a broader context, mechanistic studies on related catalytic systems, such as those involving metal-thiolate complexes, indicate that the thiol ligand can play a crucial role in the catalytic cycle. nih.gov Thiolates can act as bridging ligands, influencing the nuclearity of the catalytic species, or as terminal ligands that modulate the electronic properties of the metal center. wikipedia.org A proposed catalytic cycle for a generic metal-catalyzed reaction involving a thiol might include steps such as oxidative addition, ligand exchange, migratory insertion, and reductive elimination. The specific role of the this compound ligand in such a cycle would be speculative without direct experimental evidence.
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which offers advantages in terms of catalyst separation and recyclability.
There are no specific reports on the immobilization of this compound onto solid supports. However, general strategies for immobilizing thiol-containing compounds are well-established and could theoretically be applied. One common method involves the reaction of the thiol group with a functionalized support, such as silica (B1680970) gel or a polymer resin bearing epoxide or halide groups. researchgate.net For instance, a bifunctional support with epoxy and thiol-reactive groups has been developed for protein immobilization, a strategy that could be adapted for smaller molecules like this compound. researchgate.net The quinoline ring itself could also be a point of attachment to a solid support through various chemical linkages.
Given the absence of studies on immobilized this compound, there is no data on its catalytic performance and recyclability in a heterogeneous system. In general, the recyclability of heterogeneous catalysts is a key advantage. For related systems, such as palladium nanoparticles supported on tannin-grafted collagen fibers used for quinoline hydrogenation, good recyclability has been demonstrated. researchgate.net Similarly, other heterogeneous catalysts used for quinoline synthesis have shown good stability and reusability over multiple cycles. nih.govresearchgate.net These examples suggest that if an effective heterogeneous catalyst based on this compound were developed, it would be expected to exhibit good recyclability, a crucial factor for industrial applications.
Photoredox Catalysis and Photoelectrocatalysis
A comprehensive review of scientific literature reveals a notable absence of specific studies on the application of this compound in the fields of photoredox catalysis and photoelectrocatalysis. While the broader classes of quinoline and thiol compounds have been investigated for their photocatalytic properties, research has not yet extended to this particular substituted quinoline-2-thiol (B7765226).
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, often utilizing photosensitizers to initiate redox reactions upon light absorption. mdpi.comnih.gov Thiol-containing compounds, for instance, are known to participate in photoredox-catalyzed reactions such as thiol-ene and thiol-yne additions, which are efficient methods for forming carbon-sulfur bonds. mdpi.comnih.gov These reactions typically proceed via the generation of a thiyl radical, initiated by a photoexcited catalyst. mdpi.com
Similarly, quinoline derivatives have been incorporated into more complex structures like covalent organic frameworks to enhance photocatalytic activity for processes such as hydrogen evolution and the oxidation of organic substrates. nih.govresearchgate.net The quinoline moiety, in these cases, contributes to the photophysical properties of the material. nih.gov Furthermore, quinolinium salts, derived from quinolines, have been explored as metal-free photocatalysts for various oxidative transformations. acs.org
However, despite the individual relevance of both the quinoline scaffold and the thiol group in photocatalysis, dedicated research detailing the use of this compound as a photocatalyst, a co-catalyst, or a substrate in photoelectrochemical systems has not been documented in the reviewed scientific literature. Consequently, there are no detailed research findings or data tables available to report on its specific performance, reaction mechanisms, or potential applications in these areas. Future research may yet explore the potential of this compound in photoredox and photoelectrocatalytic applications, building on the known reactivity of related chemical structures.
Applications in Advanced Materials Science
Development of Fluorescent Probes and Sensors
The quinoline-2-thiol (B7765226) framework is a promising platform for the development of versatile fluorescent sensors. researchgate.net The presence of a sulfur atom, a nitrogen-containing aromatic ring, and the ability to undergo chemical modification allows for the design of probes that can respond to various analytes through changes in their fluorescence signals.
Design Principles for Selective Recognition of Analytes
The design of sensors based on the 4,8-dimethylquinoline-2-thiol structure hinges on creating a specific interaction between the probe and the target analyte, which in turn modulates the fluorophore's emission. Key design principles include:
Analyte Binding Site: The thiol (-SH) or thione (C=S) group is an excellent binding site for soft metal ions like mercury (Hg²⁺), silver (Ag⁺), and copper (Cu²⁺) due to the strong affinity between sulfur and these metals. researchgate.net The nitrogen atom in the quinoline (B57606) ring can also act as a coordination site.
Selective Reaction Mechanisms: Recognition can be achieved through several chemical reactions involving the thiol group:
Michael Addition: The thiol can react with electrophilic analytes, disrupting the molecule's electronic conjugation and altering its fluorescence.
Cleavage of Bonds: Probes can be designed where the quinoline-thiol is linked to a quenching moiety via a bond (e.g., sulfonate ester) that is selectively cleaved by the target analyte, thereby restoring fluorescence.
Metal-Ion Chelation: Direct coordination of metal ions can lead to significant changes in the photophysical properties of the molecule, often resulting in fluorescence quenching.
Modulation of Fluorophore: The quinoline ring system serves as the core fluorophore. While the parent quinoline-2(1H)-thione is generally non-fluorescent, modifications such as alkylation can induce fluorescence. researchgate.netsemanticscholar.org The interaction with an analyte must alter the electronic state of this fluorophore, for instance, by inhibiting or activating a quenching process.
Photophysical Properties and Quantum Yield Optimization
The utility of a fluorescent probe is determined by its photophysical properties, including its absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield (ΦY). For this compound, these properties are not extensively documented, but can be inferred from related structures.
Parent Compound: The quinoline-2(1H)-thione tautomer is the major form and is typically non-fluorescent. semanticscholar.org
Alkylated Derivatives: Alkylated quinoline-2-thiol derivatives, however, are known to be fluorescent, with emission maxima (λem) around 380 nm when excited at approximately 340 nm. researchgate.net
Quantum Yield (ΦY): The quantum yield—the ratio of emitted photons to absorbed photons—is a critical measure of a fluorophore's efficiency. For a probe to be effective, there should be a significant change in its quantum yield upon interaction with an analyte. For instance, an "off-on" sensor would have a very low initial quantum yield that increases dramatically upon binding the target. While specific values for this compound are unavailable, related fluorescent quinoline derivatives have been synthesized with quantum yields as high as 0.78. mdpi.com
Table 1: Illustrative Photophysical Properties of Related Fluorescent Heterocyclic Compounds This table presents data for related compounds to illustrate typical properties, as specific data for this compound is not available in the cited literature.
| Compound Type | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦY) | Reference |
|---|---|---|---|---|
| Alkylated Quinoline-2-thiol Derivative | ~340 nm | ~380 nm | Not Specified | researchgate.net |
| Green-Emitting Quinoline Derivative (4h) | Not Specified | Green Spectrum | 0.78 | mdpi.com |
| Quinoxaline-Based HTM (DQC-T) | Not Specified | 488 nm | Not Specified | mdpi.com |
Mechanisms of Fluorescence Quenching and Enhancement
The change in fluorescence signal in a sensor based on this compound would be governed by established photophysical mechanisms:
Photoinduced Electron Transfer (PET): This is a primary mechanism for quenching in sensors with donor-acceptor structures. In the case of quinoline-thiol derivatives, the sulfur atom can act as an electron donor, quenching the fluorescence of the quinoline fluorophore. researchgate.netsemanticscholar.org When the thiol group binds to an analyte (like a metal ion), its electron-donating ability is diminished, which can suppress the PET process and "turn on" the fluorescence.
Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. A sensor could be designed where the quinoline-thiol acts as a donor, and its conformation changes upon analyte binding, altering the distance to an acceptor and thus changing the FRET efficiency and a ratiometric fluorescent signal.
Intramolecular Charge Transfer (ICT): In ICT-based probes, the electronic character of the molecule in the excited state is highly polarized. The interaction with an analyte can affect the energy of this charge-transfer state, leading to a shift in the emission wavelength. The methyl groups at the 4 and 8 positions on the quinoline ring can influence the electronic distribution and thus modulate any ICT character.
Organic Electronics and Optoelectronic Materials
The quinoline scaffold is a well-known component in materials for organic electronics, valued for its electron-deficient nature and rigid structure. These properties are crucial for creating materials used in Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices.
Luminescent Materials
While this compound itself is not reported as a primary luminescent material, its derivatives could be engineered for such applications. The aluminum complex of 8-hydroxyquinoline (B1678124) (Alq3) is a classic example of a highly luminescent quinoline-based material used in OLEDs. wikipedia.org By analogy, metal complexes of this compound could potentially form stable, luminescent materials. The emission color could be tuned by the choice of the central metal ion and by further modifying the quinoline ligand. The methyl substituents may enhance solubility and influence film-forming properties, which are advantageous for device fabrication.
Electron Transport and Hole Transport Materials
For efficient operation, organic electronic devices require materials that can effectively transport charge carriers (electrons and holes).
Electron Transport: The electron-deficient nature of the quinoline ring makes it a suitable candidate for electron-transporting materials (ETMs). The nitrogen atom helps to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.
Hole Transport: While less common, quinoline derivatives have also been engineered to function as hole-transporting materials (HTMs). researchgate.net This typically involves attaching electron-donating groups (like triphenylamine) to the quinoline core to raise the Highest Occupied Molecular Orbital (HOMO) energy level for better alignment with the anode and the active layer in a solar cell. researchgate.net Theoretical studies on quinoline-thiophene derivatives have shown that their HOMO levels can be tuned to be suitable for hole abstraction and transport. researchgate.net The thiol group in this compound could potentially be used as an anchoring group to bind to electrode surfaces or perovskite layers in solar cells, possibly passivating defects and improving interfacial charge transfer. nih.gov
Table 2: Relevant Energy Levels for Selected Hole Transport Materials (HTMs) This table provides data for related materials to illustrate the energy levels required for hole transport, as specific data for this compound is not available in the cited literature.
| Material | HOMO Level (eV) | LUMO Level (eV) | Application Context | Reference |
|---|---|---|---|---|
| DQC-T (Quinoxaline-based) | -5.29 | -2.52 | Perovskite Solar Cells | mdpi.com |
| DQ-T-QD (Quinoxaline-based) | -5.31 | -2.33 | Perovskite Solar Cells | mdpi.com |
| Engineered Quinoline Derivatives | -4.93 to -5.35 | Not Specified | Theoretical for Solar Cells | researchgate.net |
Integration of this compound in Advanced Materials Science: A Focus on Polymer and Composite Materials
Initial research into the application of this compound within the domain of polymer and composite materials science has revealed a significant gap in currently available public-domain literature, including peer-reviewed articles and patents. Extensive searches and reviews of scientific databases have not yielded specific studies detailing the direct integration or effects of this particular compound on polymer and composite matrices.
While the broader families of quinoline and thiol compounds have established roles in materials science, the specific contributions of this compound remain an area of unexplored potential. Quinoline derivatives are recognized for their versatile applications, often stemming from their unique chemical structures that can be functionalized for various purposes. acs.orgmdpi.comrsc.org Similarly, thiol-based chemistries, particularly thiol-ene "click" reactions, are widely employed in the synthesis and modification of polymers and materials due to their high efficiency and selectivity. rsc.orgrsc.orgillinois.edu
Heterocyclic compounds, in general, are utilized to enhance the performance of advanced composites. For instance, the incorporation of such structures can improve the thermal and mechanical properties of materials like aramid fibers. Thiol compounds are also instrumental in developing materials with specialized properties, such as antibacterial surfaces when combined with eugenol (B1671780) and ZnO nanoparticles in UV-cured networks. rsc.org
However, the absence of specific data on this compound means that a detailed analysis of its role in polymer and composite integration, including methodologies and resulting material properties, cannot be provided at this time. The scientific community has yet to publish research that would allow for the creation of data tables or a thorough discussion of its specific impact on material performance.
Future research may yet uncover the potential of this compound in this field, possibly as a monomer, a functional additive to impart specific properties, or as a cross-linking agent. Until such research is conducted and published, a comprehensive article on its application in polymer and composite science cannot be authoritatively written.
Advanced Analytical Methodologies Utilizing 4,8 Dimethylquinoline 2 Thiol Derivatives
Derivatization Strategies for Enhanced Chromatographic Analysis
Chromatographic methods are central to the separation and analysis of complex mixtures. For challenging analytes like thiols, derivatization is a key strategy to improve chromatographic performance and detection sensitivity. semanticscholar.org The highly active sulfhydryl (–SH) group in thiols can lead to issues such as poor peak shape (tailing) in gas chromatography and instability during analysis. ontosight.aisemanticscholar.org Derivatization masks this reactive group, typically forming more stable and easily detectable products. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. For thiols like 4,8-dimethylquinoline-2-thiol, which are not inherently fluorescent, pre-column derivatization with a fluorescent probe is a common strategy to enable highly sensitive fluorescence detection (HPLC-FLD). researchgate.net This approach involves reacting the thiol with a specialized reagent to form a stable, fluorescent adduct.
Several reagents are effective for the derivatization of thiols for HPLC analysis. Monobromobimane (MBB), for instance, reacts with thiols to form S-bimanyl derivatives that can be quantified efficiently. researchgate.netnih.gov Another widely used reagent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with thiols, as well as primary and secondary amines, to produce fluorescent derivatives. mdpi.com The choice of reagent depends on factors like reaction efficiency, stability of the derivative, and compatibility with the sample matrix. researchgate.net The derivatization reaction conditions, such as pH and temperature, are optimized to ensure complete reaction. researchgate.netnih.gov
The resulting derivatives are then separated, typically on a reversed-phase C18 column, and quantified. nih.govnih.gov This methodology overcomes issues of interference associated with direct spectrophotometric methods and allows for the simultaneous assessment of multiple thiol compounds in a single run. nih.govnih.gov
Table 1: Common Derivatization Reagents for HPLC Analysis of Thiols
| Reagent Name | Abbreviation | Detection Method | Key Features |
|---|---|---|---|
| Monobromobimane | MBB | Fluorescence | Forms stable, highly fluorescent adducts; widely used for biological thiols. researchgate.netnih.govnih.gov |
| Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | SBD-F | Fluorescence | Requires a reduction step for disulfides before derivatization; forms fluorescent products. |
| 4-chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | Reacts with thiols and amines; versatile fluorogenic reagent. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of thiols by GC can be problematic due to their high reactivity, which can cause peak tailing and poor reproducibility. semanticscholar.org Derivatization is employed to convert the thiol group into a less polar, more volatile, and more thermally stable functional group, making the analyte suitable for GC analysis. researchgate.net
For instance, reagents like N-phenylmaleimide can be used to derivatize thiols, enhancing their selectivity and allowing for their quantification in complex matrices like foodstuffs. nih.gov The resulting derivatives are then separated on a capillary column, such as a DB-5MS, and detected by the mass spectrometer. The mass spectrometer provides both qualitative data, based on the fragmentation pattern of the derivative, and quantitative data, based on the abundance of characteristic ions. researchgate.net Optimization of GC-MS parameters, including the injector temperature, oven temperature program, and carrier gas flow rate, is critical for achieving good separation and sharp peaks. nih.gov
Table 2: Typical GC-MS Parameters for Quinoline (B57606) Derivative Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-5MS (or similar), 30 m × 0.25 mm × 0.25-0.5 µm | Provides separation of analytes based on boiling point and polarity. nih.gov |
| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis to maximize analyte transfer to the column. |
| Inlet Temperature | 250–280 °C | Ensures rapid vaporization of the sample. nih.gov |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. |
| Oven Program | Temperature gradient (e.g., 90°C, ramp to 260°C) | Separates compounds based on their different boiling points. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that generates reproducible mass spectra for library matching. researchgate.net |
Ultraperformance Convergence Chromatography (UPC²) is a modern separation technique that uses compressed carbon dioxide as the primary mobile phase, offering a distinct selectivity that is orthogonal to both reversed-phase and normal-phase LC. waters.comlabrulez.com This technique is particularly adept at separating structurally similar compounds, isomers, and enantiomers that are challenging to resolve by other means. waters.comwaters.comwaters.com By combining the low viscosity of CO₂ with sub-2-µm particle columns, UPC² delivers high-resolution separations with significantly reduced analysis times and lower organic solvent consumption. labrulez.comwaters.com
Coupling UPC² with tandem mass spectrometry (MS/MS) provides an exceptionally sensitive and selective analytical platform. lcms.cznih.govwaters.com The MS/MS detector allows for targeted quantification using multiple reaction monitoring (MRM), ensuring high specificity even in complex matrices. waters.com The interface between the UPC² and the mass spectrometer is designed to maintain chromatographic integrity while enabling efficient ionization of the analytes. waters.comlcms.cz Although specific applications for this compound are not documented, UPC²-MS/MS is well-suited for the analysis of its derivatives. The technique's unique selectivity could be leveraged to separate the target analyte from impurities or related isomers, a common challenge in pharmaceutical and chemical analysis. waters.comresearchgate.net
Table 3: Key Components and Parameters of a UPC²-MS/MS System
| Component | Function/Parameter | Significance |
|---|---|---|
| Primary Mobile Phase | Compressed CO₂ | Provides the main eluting force; its solvating power can be tuned with pressure and temperature. waters.com |
| Co-solvent | Methanol, Acetonitrile, etc. | Modifies the mobile phase strength and selectivity. lcms.cz |
| Stationary Phase | Various (e.g., C18, Chiral) | The choice of column chemistry allows for tailored separations, including chiral resolutions. waters.comnih.gov |
| Back Pressure Regulator | Maintains system pressure (e.g., 2750 PSI) | Keeps CO₂ in a liquid-like state, ensuring reproducible chromatography. waters.com |
| Ionization Source | ESI, APCI, APPI | Generates ions from the separated analytes for MS detection; choice depends on analyte properties. lcms.czwaters.com |
| Mass Analyzer | Tandem Quadrupole (TQ) | Allows for highly selective and sensitive quantification via MRM experiments. waters.com |
Spectrophotometric Detection Methods
UV-Visible spectrophotometry is a robust and widely accessible analytical technique used to quantify compounds that absorb light in the ultraviolet or visible regions of the spectrum. libretexts.org Many transition metal complexes are brightly colored and can be analyzed using this method. libretexts.org Quinoline derivatives, including those with thiol groups, are known to be effective chelating agents that form stable and often colored complexes with a variety of metal ions. researchgate.net
The formation of a metal complex between a ligand like this compound and a metal ion typically results in the appearance of new absorption bands in the UV-Vis spectrum, particularly charge-transfer bands (ligand-to-metal or metal-to-ligand). libretexts.org The intensity of this absorption, measured at a specific wavelength (λmax), is directly proportional to the concentration of the complex, as described by the Beer-Lambert law. libretexts.org This principle allows for the quantitative determination of the compound. By measuring the absorbance of solutions with varying metal-to-ligand ratios, it is also possible to determine the stoichiometry of the complex formed. researchgate.net
Table 4: Examples of Metal-Ligand Complexes and Spectroscopic Analysis
| Ligand | Metal Ion(s) | Resulting Complex | Analytical Application |
|---|---|---|---|
| 8-Hydroxyquinoline (B1678124) (8-HQ) | Ce(IV) | Ce(8-HQ)₂ | Spectrophotometric determination of complex stoichiometry (1:2 metal:ligand) and formation constant. researchgate.net |
| 8-Hydroxyquinoline (8-HQ) | Cu(II), Zn(II) | M(8-HQ)₂ | Structural characterization using UV-Vis and FT-IR spectroscopy. researchgate.net |
| 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol | Co(II), Ni(II), Cu(II) | Octahedral complexes | Characterization by UV-Visible spectra to study d-d electronic transitions. researchgate.net |
Electrochemical Sensing Applications
Electrochemical sensors offer a highly sensitive, rapid, and cost-effective approach for the determination of electroactive species. The analytical signal is generated from the electrochemical oxidation or reduction of the target analyte at an electrode surface. Thiol-containing compounds are electroactive and can be determined using various electrochemical techniques. nih.gov
While specific electrochemical sensors for this compound have not been detailed in the literature, the development of such a sensor is highly feasible. The methodology would likely involve a chemically modified electrode (CME). The surface of a standard electrode (e.g., glassy carbon or gold) can be modified with materials that enhance the detection of the target analyte. These modifications can increase sensitivity by pre-concentrating the analyte at the electrode surface or improve selectivity by facilitating a specific chemical interaction.
For this compound, the thiol group could be directly oxidized at the electrode surface, or the quinoline ring could participate in electrochemical reactions. A sensor could be designed to exploit the strong affinity of the thiol group for certain metal surfaces (like gold) or the complexing ability of the quinoline structure. Techniques such as cyclic voltammetry, differential pulse voltammetry, or square-wave voltammetry would be used to measure the current response, which is proportional to the analyte's concentration. The development of such a sensor would represent a valuable tool for the real-time monitoring of this compound.
Biological Activity: Mechanistic Investigations
Mechanistic Studies of Enzyme Inhibition
The thiol (-SH) group is a key functional moiety in many biologically active molecules, known for its nucleophilicity and redox activity. nih.gov Thiol-containing enzymes, which possess critical cysteine residues in their active sites, are particularly susceptible to interaction with compounds like 4,8-dimethylquinoline-2-thiol. nih.gov The inhibition mechanism often involves the covalent modification of these cysteine residues. nih.govnih.gov
While direct studies on this compound are limited, the mechanisms of related thiol-containing compounds and quinoline (B57606) derivatives provide significant insights. The thiol group can act as a nucleophile, attacking electrophilic sites on an enzyme. nih.gov For many thiol enzymes, the catalytic process itself involves the redox activity of a cysteine residue. nih.gov Inhibition can occur if a compound like this compound interacts with this residue, preventing its normal function.
For instance, the antibacterial action of some quinone compounds (related to quinolines) is suggested to be through the blocking of essential enzymes by combining with their sulfhydryl groups. This suggests that a primary targeting mechanism for this compound could be the covalent modification of cysteine residues in the active sites of key metabolic or regulatory enzymes.
The interaction of inhibitors with enzyme active sites is a combination of covalent and non-covalent forces. For quinoline-based structures, these interactions are critical for binding and specificity. Molecular docking studies on related quinazolinone derivatives have shown that interactions can include hydrogen bonding and van der Waals forces. nih.gov
In the context of this compound, the quinoline ring can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the active site. The thiol group is capable of forming strong hydrogen bonds or, more significantly, a covalent disulfide bond with a cysteine residue. The methyl groups can further enhance binding by fitting into hydrophobic pockets.
Table 1: Potential Molecular Interactions of this compound at Enzyme Active Sites
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue in Enzyme |
| Covalent Bonding | Thiol group (-SH) | Cysteine (Sulfhydryl group) |
| Hydrogen Bonding | Thiol group (-SH), Quinoline Nitrogen | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic Interactions | Quinoline ring, Methyl groups | Alanine, Valine, Leucine, Isoleucine |
| π-π Stacking | Quinoline aromatic ring system | Phenylalanine, Tyrosine, Tryptophan |
Receptor Binding and Signaling Pathway Modulation
Quinoline derivatives have been shown to modulate cellular signaling pathways. For example, a 2-substituted 8-hydroxyquinoline (B1678124) was found to stimulate neural stem cell proliferation by modulating the reactive oxygen species (ROS) signaling pathway through the NADPH oxidase (Nox) enzyme family. nih.gov This suggests that this compound could potentially influence similar pathways.
The thiol group itself is a key player in redox signaling. nih.gov Low-molecular-weight thiols can regulate cell signaling through the covalent modification of protein thiols. nih.gov Therefore, this compound could potentially alter the cellular redox balance or interact with specific proteins involved in signal transduction cascades, leading to downstream effects on gene expression and cellular behavior. For example, quinazolinone derivatives have been shown to inhibit the expression of inflammatory genes by targeting the NF-κB signaling pathway. nih.gov
Protein-Ligand Interaction Studies
The study of protein-ligand interactions is fundamental to understanding a compound's mechanism of action. nih.govmdpi.com Techniques such as isothermal titration calorimetry (ITC) and molecular dynamics (MD) simulations are used to characterize these interactions. nih.govmdpi.com ITC can directly measure the thermodynamics of binding, including the binding constant (Kb), enthalpy (ΔH), and entropy (ΔS). mdpi.com MD simulations provide an atomistic view of the binding process, revealing the stability of the complex and the key intermolecular interactions over time. nih.govaalto.fi
While specific ITC or MD studies for this compound are not available, these methods would be invaluable. They could precisely quantify its binding affinity to target proteins and elucidate the specific amino acid residues involved in forming a stable complex. Such studies would confirm the nature of the interactions hypothesized in section 10.1.2, distinguishing between hydrophobic contributions, hydrogen bonds, and potential covalent modifications. aalto.fi
Investigations into Antimicrobial Action Mechanisms
The antimicrobial properties of thiol-containing compounds and quinolines are well-documented. Low-molecular-weight thiols are crucial for maintaining redox homeostasis in microbes, and disrupting these processes can be a potent antimicrobial strategy. nih.gov Intracellular pathogens, for instance, have been shown to sense host-derived thiols like glutathione (B108866) to regulate their virulence. nih.gov
The mechanism of action for related compounds often involves the inactivation of essential microbial components. Studies on 2-methyl-1,4-naphthoquinone, a compound with a related ring structure, indicate its antibacterial effect stems from its ability to block essential enzymes by reacting with their sulfhydryl groups. This action is antagonized by the presence of other thiol-containing molecules like cysteine, further highlighting the importance of the thiol-disulfide exchange in its mechanism.
Based on the mechanisms of related compounds, the primary cellular targets for the antimicrobial action of this compound are likely to be proteins containing essential and accessible cysteine residues. nih.gov These can include:
Metabolic Enzymes: Enzymes critical for bacterial survival, such as those involved in glycolysis or amino acid synthesis.
Redox-Regulating Enzymes: Proteins like thioredoxin reductase or glutathione reductase that are essential for maintaining the intracellular redox environment. nih.gov
Structural Proteins: Proteins that are important for cell wall integrity or other structural components.
The lipophilic nature of the dimethylquinoline core would facilitate the compound's passage across the bacterial cell membrane, allowing it to reach these intracellular targets.
Table 2: Potential Cellular Targets in Microbes for this compound
| Target Class | Specific Example | Potential Effect of Inhibition |
| Metabolic Enzymes | Glyceraldehyde-3-phosphate dehydrogenase | Disruption of central carbon metabolism |
| Redox Homeostasis | Thioredoxin Reductase | Increased oxidative stress, cell death |
| Virulence Factors | Cysteine Proteases | Reduced pathogenicity |
| Cellular Respiration | Succinate Dehydrogenase | Inhibition of energy production |
Inhibition of Microbial Processes
There is no specific information available in the searched literature regarding the inhibition of microbial processes by this compound.
Mechanistic Pathways of Anticancer Activity
No studies detailing the mechanistic pathways of anticancer activity for this compound were found.
There is no information available on the specific molecular targets of this compound in cancer cells.
No research detailing the interference of this compound with cellular pathways has been published.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
No structure-activity relationship studies specifically involving this compound for mechanistic insights were identified in the searched literature.
Future Research Directions and Outlook
Development of Next-Generation Synthetic Strategies
The traditional synthesis of 4,8-dimethylquinoline-2-thiol often involves the reaction of 4,8-dimethylquinoline (B78481) with a sulfurizing agent. ontosight.ai While effective, the future of organic synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies.
Future research should focus on:
Multicomponent Reactions (MCRs): Investigating one-pot MCRs to construct the this compound scaffold from simple, readily available starting materials would be a significant advancement. rsc.org MCRs offer the advantage of building molecular complexity in a single step, which is both time and resource-efficient. rsc.org
C-H Functionalization: Exploring direct C-H functionalization and thiolation of the quinoline (B57606) core presents a powerful and streamlined approach. organic-chemistry.org A recent study demonstrated a metal-free, regioselective deoxygenative C-H functionalization of quinoline-N-oxides with thiourea (B124793), which could be adapted for the synthesis of this compound. organic-chemistry.org
Green Chemistry Approaches: The use of green solvents like water, and catalysts such as biocatalysts or metal nanoparticles, should be explored to develop more sustainable synthetic routes. tandfonline.com Microwave-assisted synthesis has also shown promise in accelerating the formation of quinoline derivatives and could be a valuable tool. nih.gov
Unveiling Novel Reactivity and Mechanistic Pathways
The thiol group in this compound is a versatile functional handle that can participate in a wide array of chemical transformations. A deeper understanding of its reactivity is crucial for unlocking its full potential.
Key areas for future investigation include:
Tautomeric Equilibrium: The compound exists in a tautomeric equilibrium between the thiol and thione forms. researchgate.netsemanticscholar.org Detailed computational and experimental studies are needed to fully understand the factors that influence this equilibrium, as it significantly impacts the molecule's reactivity and properties.
Nucleophilic and Electrophilic Reactions: A systematic exploration of the nucleophilic and electrophilic reactions at the sulfur atom will expand the synthetic utility of this compound. This includes reactions with various electrophiles to form new S-substituted derivatives and its use as a nucleophile in addition and substitution reactions.
Cyclization Reactions: Investigating intramolecular cyclization reactions involving the thiol group and the quinoline ring could lead to the synthesis of novel fused heterocyclic systems with potentially interesting biological activities.
Exploration of Advanced Catalytic Systems
The unique electronic and structural features of this compound and its derivatives suggest their potential application in catalysis.
Future research should be directed towards:
Organocatalysis: Thiourea derivatives have emerged as effective organocatalysts for various transformations, including transfer hydrogenation of quinolines. rsc.org The development of chiral this compound-based thiourea catalysts could enable new asymmetric reactions. jst.go.jp
Metal Complex Catalysis: The thiol group can act as a ligand to coordinate with various metal centers. The resulting metal complexes could be explored as catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. nih.govnih.gov
Photoredox Catalysis: Thiol-based compounds have been employed as organophotoredox catalysts. researchgate.net Investigating the potential of this compound and its derivatives in visible-light-mediated reactions could open up new avenues for sustainable chemical synthesis.
Integration into Multifunctional Material Architectures
The inherent properties of the quinoline scaffold, such as its aromaticity and potential for fluorescence, make this compound an attractive building block for advanced materials.
Promising areas for future research include:
Fluorescent Sensors: Quinoline-2-thiol (B7765226) derivatives have shown promise as fluorescent sensors for metal ions and pH. researchgate.netgrowingscience.com Further research could focus on tailoring the structure of this compound to create highly sensitive and selective sensors for specific analytes of environmental or biological importance.
Organic Electronics: The optical and electronic properties of this compound suggest its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. ontosight.ai
Corrosion Inhibitors: Quinoline-2-thiones have been identified as potential corrosion inhibitors. organic-chemistry.org The incorporation of this compound into protective coatings could enhance their performance.
In-depth Mechanistic Biological Studies and Target Validation
While preliminary studies have suggested potential antimicrobial and antifungal properties for this compound, a thorough investigation into its biological activity is warranted. ontosight.ai
Future research should focus on:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4,8-dimethylquinoline-2-thiol and its derivatives?
- Methodological Answer : Synthesis typically involves Pd-catalyzed cross-coupling reactions, such as those used for analogous quinoline derivatives. For example, 4-aminoquinoline derivatives are synthesized via reactions with substituted acetophenones and hydrazine hydrate under reflux conditions . Purification often employs column chromatography (e.g., silica gel) and recrystallization (e.g., ethanol), with yields optimized by adjusting reaction time and temperature .
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identification of thiol (-SH) stretches (~2500 cm⁻¹) and quinoline ring vibrations.
- NMR spectroscopy : Analysis of methyl group protons (δ 2.5–3.0 ppm for -CH₃) and aromatic protons (δ 7.0–8.5 ppm) .
- Microanalysis : Verification of elemental composition (C, H, N, S) within ±0.4% of theoretical values .
Q. What are the foundational biological assays used to evaluate this compound’s activity?
- Methodological Answer : Initial screens often include:
- Antioxidant assays : DPPH radical scavenging, with IC₅₀ values calculated using spectrophotometry .
- Enzyme inhibition studies : p38 MAPK or acetylcholinesterase assays, performed in triplicate with statistical significance assessed via ANOVA (p < 0.05) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing thiol groups into quinoline derivatives?
- Methodological Answer : Thiolation efficiency depends on:
- Reagent choice : Use of Lawesson’s reagent or thiourea for sulfur incorporation .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst optimization : Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) improves cross-coupling yields .
Q. What strategies resolve contradictory data in spectroscopic analysis of this compound derivatives?
- Methodological Answer : Contradictions (e.g., NMR splitting patterns vs. computational models) require:
- Cross-validation : X-ray crystallography to confirm stereochemistry .
- Replication : Independent synthesis and analysis to rule out batch-specific anomalies .
Q. How can advanced computational methods aid in designing this compound-based inhibitors?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tau protein in Alzheimer’s disease) .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity data .
Q. What are the challenges in scaling up this compound synthesis while maintaining purity?
- Methodological Answer : Critical factors include:
- Purification scalability : Transition from column chromatography to fractional crystallization for large batches .
- Byproduct management : LC-MS monitoring to detect and eliminate side products (e.g., dihydroquinoline impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
